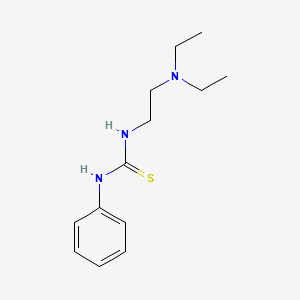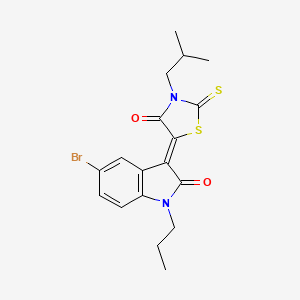
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is an organic compound characterized by the presence of a thiourea group, a phenyl ring, and a diethylaminoethyl side chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea can be synthesized through several methods. One common approach involves the reaction of phenyl isothiocyanate with 2-diethylaminoethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a solvent such as ethanol or methanol. The general reaction scheme is as follows:
C6H5NCS+H2NCH2CH2N(C2H5)2→C6H5NHC(S)NHCH2CH2N(C2H5)2
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the production process.
化学反应分析
Types of Reactions: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group into corresponding amines.
Substitution: The phenyl ring and the diethylaminoethyl side chain can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(2-diethylaminoethyl)-3-phenyl-2-thiourea involves its interaction with molecular targets through its thiourea group. This group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The diethylaminoethyl side chain may enhance the compound’s solubility and facilitate its interaction with biological membranes.
相似化合物的比较
1-(2-Diethylaminoethyl)-3-phenylurea: Similar structure but lacks the sulfur atom in the thiourea group.
1-(2-Diethylaminoethyl)-3-phenylthiourea: Similar but with different substituents on the phenyl ring.
Uniqueness: 1-(2-Diethylaminoethyl)-3-phenyl-2-thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiourea group and the diethylaminoethyl side chain allows for versatile applications in various fields.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.
属性
CAS 编号 |
889-28-1 |
|---|---|
分子式 |
C13H21N3S |
分子量 |
251.39 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-3-phenylthiourea |
InChI |
InChI=1S/C13H21N3S/c1-3-16(4-2)11-10-14-13(17)15-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H2,14,15,17) |
InChI 键 |
RYIJMBVYPLBDCC-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC(=S)NC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)


![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)

![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)
![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)

![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)


